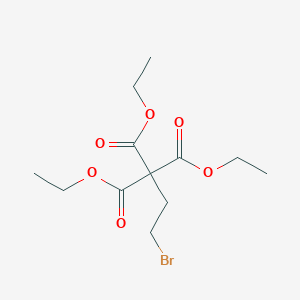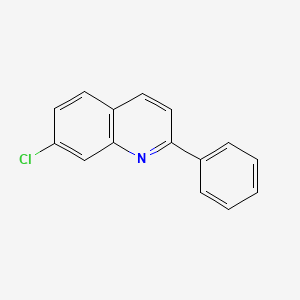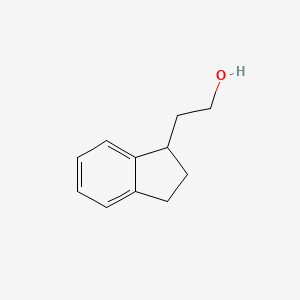
Triethyl 3-bromopropane-1,1,1-tricarboxylate
Übersicht
Beschreibung
Triethyl 3-bromopropane-1,1,1-tricarboxylate (TRI) is a purine that is used as a supplement in the form of its salts . It is an active compound for treating herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) .
Synthesis Analysis
TRI is used in organic synthesis as a reagent for the preparation of various functionalized compounds . It can also be used in pharmaceutical and agrochemical research as a building block for the synthesis of complex molecules .Molecular Structure Analysis
The molecular formula of TRI is C12H19BrO6 . It has an average mass of 339.180 Da and a monoisotopic mass of 338.036499 Da .Chemical Reactions Analysis
While specific chemical reactions involving TRI are not mentioned in the search results, it is known to be used as a reagent in organic synthesis .Physical And Chemical Properties Analysis
The boiling point of TRI is predicted to be 358.5±21.0 °C and its density is predicted to be 1.355±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiviral Medications Triethyl 3-bromopropane-1,1,1-tricarboxylate plays a crucial role as an intermediate in the synthesis of Famciclovir, an antiviral medication used to treat herpesvirus infections. This compound is produced from methanetricarboxylate triethyl ester through a reaction with 1,2-dibromopropane, demonstrating a significant application in pharmaceutical synthesis (Chen Wen-hua, 2005).
Development of Anti-Herpesvirus Agents Triethyl 3-bromopropane-1,1,1-tricarboxylate is also instrumental in the direct synthesis of Penciclovir and Famciclovir. Its reaction with 2-amino-6-chloropurine, followed by specific processing steps, is key to producing these important anti-herpesvirus agents in a few isolated steps (B. Choudary et al., 1996).
Creation of Acyclic Purine Nucleoside Compounds In the field of biochemistry, triethyl 3-bromopropane-1,1,1-tricarboxylate is used in synthesizing acyclic purine nucleoside compounds. This involves a multi-step process starting from adenine and leads to the creation of several new compounds useful in biochemical research (W. Xin, 2011).
Synthesis of Triglycerides This compound also finds application in the synthesis of triglycerides from 1,3-dibromopropan-2-ol, showcasing its versatility in organic chemistry and potential applications in biochemistry and materials science (A. Bhati et al., 1984).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triethyl 3-bromopropane-1,1,1-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO6/c1-4-17-9(14)12(7-8-13,10(15)18-5-2)11(16)19-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMWZZMUASPQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446621 | |
| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 3-bromopropane-1,1,1-tricarboxylate | |
CAS RN |
71170-82-6 | |
| Record name | 1,1,1-Triethyl 3-bromo-1,1,1-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71170-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071170826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIETHYL 3-BROMOPROPANE-1,1,1-TRICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q6455G0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)











![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)